molecular formula C7H10BrN3S B1371964 4-Bromo-2-(piperazin-1-YL)thiazole CAS No. 668484-59-1

4-Bromo-2-(piperazin-1-YL)thiazole

Cat. No.: B1371964
CAS No.: 668484-59-1
M. Wt: 248.15 g/mol
InChI Key: CSONQEZENAVGRM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery and Development

Heterocyclic scaffolds, cyclic compounds containing atoms of at least two different elements in their rings, are fundamental building blocks in drug discovery. Their structural diversity and ability to form multiple interactions with biological targets make them indispensable in the design of new drugs.

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net Its aromatic nature allows for various chemical reactions, making it a versatile scaffold for modification. nih.govresearchgate.net The thiazole nucleus is a key component in numerous FDA-approved drugs, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net Clinically significant drugs such as the anticancer agent Dasatinib and the antibiotic Cefotaxime contain the thiazole moiety, underscoring its importance in the development of effective therapeutics. nih.govresearchgate.net

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is another crucial pharmacophore in modern drug development. nih.govmdpi.com This moiety is a common feature in a multitude of drugs, particularly those targeting the central nervous system (CNS), such as antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone). nih.gov The piperazine scaffold can improve a molecule's physicochemical properties, such as water solubility, and its nitrogen atoms can serve as key interaction points with biological receptors. nih.gov It is often used as a linker or a core structure in designing new therapeutic agents. nih.gov

Rationale for Combining Thiazole and Piperazine Moieties in Novel Chemical Entities

The deliberate combination of thiazole and piperazine scaffolds into a single molecule is a strategic approach in medicinal chemistry aimed at creating hybrid compounds with unique or improved pharmacological profiles. rsc.orgclockss.org This strategy is based on the principle of molecular hybridization, where two or more pharmacophores are linked to produce a new entity that may exhibit synergistic effects, multi-target activity, or a novel mechanism of action. nih.govnih.gov Researchers have synthesized thiazole-piperazine derivatives to explore a range of biological activities, including antiplasmodial, antinociceptive, and anticancer effects. nih.govmdpi.comrsc.org For instance, studies have shown that combining these two rings can lead to potent inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease treatment. nih.govacs.org

Biological Activity InvestigatedExample of Thiazole-Piperazine Hybrid ClassReference
AntiplasmodialDisubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives rsc.org
Antinociceptive (Analgesic)Thiazole-piperazine derivatives acting on opioid receptors nih.gov
Anti-Alzheimer's (Cholinesterase Inhibition)Thiazole-clubbed piperazine derivatives nih.govacs.org
AnticancerPiperazine-based bis(thiazole) hybrids
VEGFR-2 Inhibition (Anticancer)4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles

Overview of Existing Research on Related Brominated Thiazole and Piperazine Derivatives

Research into halogenated thiazole derivatives, particularly those containing bromine, has yielded compounds with significant biological activity. The introduction of a bromine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions.

Studies have explored the synthesis and activity of various brominated thiazole derivatives, some of which also incorporate a piperazine or a structurally similar piperidine (B6355638) ring. A notable example is (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, which demonstrated potent in vitro growth inhibitory activity against several human cancer cell lines. This compound was found to inhibit Na+/K+-ATPase and Ras oncogene activity.

In other research, scientists have synthesized series of 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-bromophenyl)thiazole. nih.gov These compounds were evaluated as inhibitors of monoamine oxidase (MAO), an important enzyme in the CNS. nih.gov The synthesis of such compounds often involves the Hantzsch thiazole synthesis, reacting a thiosemicarbazide (B42300) derivative with an appropriate α-bromoacetophenone. nih.govclockss.org These studies highlight a continued interest in developing brominated thiazole-piperazine hybrids for various therapeutic targets, including cancer and neurological disorders.

Research Objectives and Scope for 4-Bromo-2-(piperazin-1-YL)thiazole

Based on the established pharmacological importance of the thiazole and piperazine pharmacophores and the promising activities of related brominated derivatives, the primary research objective for the specific compound This compound is to synthesize and characterize this novel chemical entity.

The subsequent objective is to conduct preliminary in vitro biological evaluations to determine its potential therapeutic value. Drawing from the activities of related compounds, key areas of investigation would include its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor (e.g., for kinases or cholinesterases).

The scope of this initial research would be confined to the chemical synthesis, purification, and structural elucidation of the compound, followed by a focused screening of its biological activity. This foundational work would serve to establish whether this compound warrants further, more in-depth preclinical investigation as a potential new drug lead.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₀BrN₃S248.14668484-59-1
4-bromo-2-(4-ethylpiperazin-1-yl)thiazoleC₉H₁₄BrN₃S276.20Not Available
4-BromothiazoleC₃H₂BrNS164.0334259-99-9

Properties

IUPAC Name

4-bromo-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONQEZENAVGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671671
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperazine
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Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668484-59-1
Record name 1-(4-Bromo-2-thiazolyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668484-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Piperazin 1 Yl Thiazole and Its Analogs

Retrosynthetic Analysis of the 4-Bromo-2-(piperazin-1-yl)thiazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals key bond disconnections that guide the synthetic plan.

The primary disconnection is at the C-N bond between the thiazole (B1198619) ring and the piperazine (B1678402) moiety. This suggests that the final step in the synthesis could be a nucleophilic substitution reaction, where piperazine attacks a suitably activated thiazole precursor. This precursor would be a 2-halo-4-bromothiazole, with the halogen at the 2-position acting as a leaving group.

A further disconnection of the 4-bromo-2-halothiazole intermediate points to the formation of the thiazole ring itself. This can be achieved through a cyclization reaction. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) derivative. In this case, the retrosynthetic pathway would lead back to thiourea, or a protected version thereof, and a polyhalogenated three-carbon building block. The bromination step can be strategically placed either before or after the thiazole ring formation, depending on the desired regioselectivity and the stability of the intermediates.

Classical and Modern Approaches to Thiazole Ring Synthesis

The formation of the thiazole ring is a cornerstone of the synthesis of this compound. Various methods have been developed for this purpose, ranging from classical condensation reactions to more modern, catalyzed approaches.

The Hantzsch thiazole synthesis is a widely used and versatile method for constructing the thiazole core. derpharmachemica.comnih.gov The classical approach involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com For the synthesis of 2-aminothiazoles, thiourea is commonly employed as the thioamide component. rsc.orgorganic-chemistry.org The reaction proceeds through the initial formation of an intermediate by the reaction of the α-haloketone with thiourea, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring. nih.govresearchgate.net

Modern variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. These include the use of microwave irradiation to accelerate the reaction, solvent-free conditions, and various catalysts. organic-chemistry.org For instance, performing the reaction in a heated microreactor system has been shown to achieve conversions similar to or greater than traditional batch syntheses. rsc.org Electrochemical methods have also been developed, where an α-iodoketone is generated in situ from an active methylene (B1212753) ketone and an iodide source, which then reacts with thiourea. beilstein-journals.org

Beyond the Hantzsch synthesis, other cyclization reactions are available for the formation of 2-aminothiazoles. One such method involves the reaction of thiourea with carbonyl compounds in the presence of bromine as a condensing agent. nih.gov Another approach is the domino alkylation-cyclization reaction of propargyl bromides with thioureas, which can be performed under microwave irradiation to afford 2-aminothiazoles in high yields and short reaction times. organic-chemistry.org

The choice of cyclization method often depends on the availability of starting materials and the desired substitution pattern on the thiazole ring. The reaction of acyl thiourea derivatives of chitosan (B1678972) with hydrazine (B178648) hydrate (B1144303) can also lead to cyclized products, highlighting the versatility of thiourea-based precursors in forming heterocyclic systems. mdpi.com

Introducing a bromine atom specifically at the 4-position of the thiazole ring is a critical step. The reactivity of the thiazole ring towards electrophilic substitution is lower than that of thiophene, often requiring more forcing conditions. lookchem.com The position of bromination is influenced by the substituents already present on the ring.

For 2-aminothiazole, direct bromination can be challenging. However, using N-bromosuccinimide (NBS) as a brominating agent can effectively introduce bromine onto the thiazole ring. lookchem.com In some cases, bromination of 2-aminothiazole with NBS has been reported to yield the 2-amino-5-bromothiazole. To achieve bromination at the 4-position, it is often necessary to have a substituent at the 5-position to direct the incoming electrophile. Alternatively, if a 2,4-disubstituted thiazole is the target, a di-brominated intermediate might be synthesized and then selectively functionalized.

It's also worth noting that enzymatic bromination using halogenases has emerged as a greener alternative to chemical methods, using non-toxic bromide salts and proceeding under mild conditions. nih.gov However, the regioselectivity of these enzymes can be specific, with some favoring the 5-position of the 2-aminothiazole ring. nih.gov

Introduction of the Piperazine Moiety

The final key step in the synthesis of this compound is the introduction of the piperazine ring. This is typically accomplished through a nucleophilic substitution reaction.

The piperazine moiety is introduced by reacting it with a halogenated thiazole, where the halogen at the 2-position acts as a leaving group. Piperazine, being a good nucleophile, readily attacks the electron-deficient carbon of the thiazole ring. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of related thiazole-piperazine derivatives has been successfully achieved through this method. For example, reacting a 2-bromothiazole (B21250) derivative with the appropriate piperazine derivative in a suitable solvent like ethanol (B145695) can lead to the desired product. nih.govnih.gov The efficiency of this substitution can be influenced by the nature of the other substituents on the thiazole ring and the reaction conditions, such as temperature and the choice of base.

Coupling Reactions for Piperazine Attachment

The introduction of the piperazine moiety onto the thiazole core is a key synthetic step. This is often achieved through nucleophilic substitution or coupling reactions.

A common method involves the reaction of a halogenated thiazole derivative with piperazine. For instance, the synthesis of piperazine-tethered thiazole compounds can be accomplished by reacting a 4-chloromethyl-2-aminothiazole with piperazine, leading to the desired product with good purity and yield. nih.govnih.gov This nucleophilic displacement of the chloro group by piperazine is a fundamental and effective strategy. nih.gov Similarly, the synthesis of 1,4-bis(chloroacetyl)piperazine (B158052) can serve as a starting point, which can then be reacted with other molecules to build more complex piperazine-containing structures. nih.gov

Another approach involves the use of phenacyl bromide derivatives. The reaction of various substituted phenacyl bromides with thiosemicarbazones can lead to the formation of thiazolylhydrazine-piperazine derivatives. nih.gov The structure of these compounds can be confirmed using spectroscopic methods like 1H NMR, 13C NMR, and HRMS. nih.gov

The versatility of these coupling reactions allows for the introduction of various substituents on both the thiazole and piperazine rings, enabling the creation of a diverse library of compounds for further investigation.

Advanced Synthetic Strategies

To meet the demands of modern drug discovery and materials science, more advanced and efficient synthetic strategies are being employed for the preparation of this compound and its analogs. These methods focus on increasing the speed of synthesis, generating large numbers of compounds, and adhering to environmentally friendly principles.

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large and diverse libraries of compounds. nih.govmdpi.com These techniques are particularly valuable in the early stages of drug discovery for identifying lead compounds. nih.gov

A straightforward and effective procedure for the solution-phase preparation of a 2-aminothiazole combinatorial library has been described, which can be fully automated. nih.gov This allows for the synthesis of compounds in good yields and excellent purities without the need for further purification. nih.gov Similarly, the parallel synthesis of piperazine-tethered thiazole compounds has been reported, highlighting the efficiency of this approach for creating libraries of diverse molecules. nih.govnih.govmdpi.com The use of solid-phase synthesis protocols further enhances the ability to generate large collections of organic compounds for screening purposes. nih.govmdpi.com

These high-throughput screening efforts have led to the identification of various bioactive molecules, including potential antagonists for adenosine (B11128) A2A receptors. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscipublications.comrsc.orgmdpi.com This "green chemistry" approach is increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives. rsc.orgmdpi.com

Microwave irradiation can be used for the one-pot, three-component synthesis of novel thiazolyl-pyridazinediones. nih.gov This method has also been successfully employed in the synthesis of various triazole derivatives, demonstrating its broad applicability in heterocyclic chemistry. nih.gov The significant reduction in reaction time, from hours to minutes, makes microwave-assisted synthesis a highly efficient alternative to traditional methods. nih.govmdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogs, several strategies can be employed to align with these principles.

As mentioned, microwave-assisted synthesis is considered a green technique due to its energy efficiency and potential to reduce solvent usage. rsc.orgmdpi.com The development of solvent-free reaction conditions is another key aspect of green chemistry. For example, the rapid and efficient solvent-free synthesis of certain triazinone derivatives under microwave irradiation has been reported. mdpi.com

Furthermore, the use of less hazardous reagents and the design of synthetic routes that minimize waste are central to green chemistry. While specific green chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, the broader trends in heterocyclic synthesis point towards a growing emphasis on sustainable practices. rsc.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for SAR Investigations

At the heart of SAR studies is the systematic modification of a lead compound to observe how these changes influence its biological effects. This iterative process allows researchers to identify the key molecular features, or pharmacophores, responsible for the desired activity. For 4-Bromo-2-(piperazin-1-yl)thiazole, this exploration focuses on three critical regions of the molecule: the thiazole (B1198619) ring, the piperazine (B1678402) ring, and the bromine atom.

Systematic Modification of the Thiazole Ring

The thiazole ring is a common scaffold in many biologically active compounds, and its modification can significantly impact activity. nih.govnih.govresearchgate.net In the context of this compound, the C-5 position of the thiazole ring presents a prime location for introducing various substituents. The goal of these modifications is to probe the steric, electronic, and hydrophobic requirements of the target binding site.

For instance, introducing small alkyl groups, such as a methyl or ethyl group, at C-5 can explore the presence of a small hydrophobic pocket in the receptor. Conversely, adding bulkier groups could lead to a decrease in activity due to steric hindrance. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the thiazole ring, which may be crucial for interactions with the biological target. researchgate.net

A hypothetical SAR study might involve synthesizing a series of analogs with different substituents at the C-5 position and evaluating their biological activity.

Table 1: Hypothetical SAR Data for C-5 Substituted Thiazole Analogs

Compound ID C-5 Substituent Biological Activity (IC₅₀, nM)
1a -H 100
1b -CH₃ 50
1c -C₂H₅ 75
1d -Cl 200
1e -OCH₃ 150

This interactive table illustrates how different substituents at the C-5 position of the thiazole ring could potentially influence the biological activity of the compound. By sorting the data, one can hypothesize which chemical properties (e.g., size, electronics) might be favorable for activity.

Structural Variations on the Piperazine Ring

The piperazine ring is another key component that offers significant opportunities for modification. tandfonline.comnih.govwikipedia.org Variations on this ring, particularly N-substitution at the 4-position, can profoundly affect a compound's properties, including its binding affinity, selectivity, and pharmacokinetic profile. tandfonline.comnih.gov

The conformation of the piperazine ring itself, which typically exists in a chair conformation, can also be a factor. Introducing bulky substituents or incorporating the piperazine into a more rigid bicyclic system can lock it into a specific conformation, which may be more or less favorable for binding to the target.

Table 2: Hypothetical SAR Data for N-Substituted Piperazine Analogs

Compound ID N-Substituent Biological Activity (IC₅₀, nM)
2a -H 100
2b -CH₃ 80
2c -CH₂CH₂OH 60
2d -Benzyl 120
2e -Pyridin-2-yl 45

This interactive table demonstrates the potential impact of different N-substituents on the piperazine ring on the compound's biological activity. Sorting the data can help in identifying trends related to properties like polarity and aromaticity.

Impact of the Bromine Atom on Biological Activity

The bromine atom at the C-4 position of the thiazole ring is not merely a placeholder. Halogen atoms, including bromine, can participate in specific interactions known as halogen bonds, which are increasingly recognized for their importance in drug-receptor binding. ump.edu.pl The bromine atom can act as a halogen bond donor, interacting with an electron-rich atom on the biological target.

To investigate the role of the bromine atom, researchers often employ the strategy of bioisosteric replacement. cambridgemedchemconsulting.comdrugdesign.orgresearchgate.netipinnovative.com This involves substituting the bromine with other atoms or groups that have similar steric and electronic properties. For example, replacing bromine with chlorine or a methyl group can help to determine if the size or the electronic nature of the substituent at that position is critical for activity. If the activity is significantly reduced upon removal or replacement of the bromine, it strongly suggests a crucial role for this atom in the compound's mechanism of action. ump.edu.pl

Table 3: Hypothetical SAR Data for C-4 Bioisosteric Replacements

Compound ID C-4 Substituent Biological Activity (IC₅₀, nM)
3a -Br 100
3b -Cl 150
3c -F 250
3d -CH₃ 300
3e -H 500

This interactive table illustrates how replacing the bromine atom at the C-4 position with other groups could affect biological activity. The trend observed can provide insights into the importance of the halogen bond and the specific properties of the bromine atom for the compound's function.

Methodologies for QSAR Model Development

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipd.itymerdigital.com This is achieved by developing a model that can predict the activity of new, untested compounds.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. researchgate.net These are numerical values that represent different aspects of a molecule's structure and properties. They can be broadly categorized into:

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biolscigroup.us These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices. They are important for assessing how well a molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). acs.org This is a critical factor in determining how a drug is absorbed, distributed, and metabolized in the body.

A variety of software programs are available to calculate these descriptors for a set of molecules. laccei.org

Application of Statistical Methods

Once the molecular descriptors have been calculated, various statistical methods are employed to build the QSAR model. slideshare.net The goal is to find a statistically significant correlation between a subset of the descriptors and the biological activity. Some commonly used methods include:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods used in QSAR. acs.orgnih.govyoutube.comresearchgate.netresearchgate.net It attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. nih.govyoutube.com

Principal Component Analysis (PCA): When a large number of descriptors are calculated, many of them can be correlated with each other. PCA is a data reduction technique that transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. nih.govresearchgate.netnih.gov These principal components can then be used in a regression analysis.

Discriminant Function Analysis (DFA): This method is used when the biological activity is categorical (e.g., active vs. inactive) rather than continuous. buecher.deslideshare.netnih.govresearchgate.net DFA aims to find a linear combination of descriptors that best separates the different categories of compounds. buecher.deslideshare.net

The development of a robust and predictive QSAR model requires careful selection of descriptors, appropriate statistical methods, and rigorous validation to ensure its reliability. youtube.com Such a model can be an invaluable tool in prioritizing the synthesis of new analogs and accelerating the drug discovery process.

Validation of QSAR Models

The reliability of any Quantitative Structure-Activity Relationship (QSAR) model is paramount to its utility in drug design and development. nih.gov A rigorous validation process ensures that the model is not a result of chance correlation and possesses true predictive power for new, untested compounds. nih.govscribd.com This validation is broadly categorized into internal and external validation. basicmedicalkey.comresearchgate.net

Internal Validation: Internal validation techniques assess the robustness and stability of the QSAR model using the initial dataset (the training set) from which the model was developed. researchgate.net Common methods include:

Cross-Validation: A widely used technique is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. scribd.com This process is repeated for each compound. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictivity. researchgate.net For larger datasets, leave-many-out or n-fold cross-validation may be employed, where the data is split into 'n' subsets, and each subset is sequentially used as a validation set while the remaining n-1 subsets are used for training. youtube.com

Y-Randomization (Response Scrambling): In this method, the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (descriptors). researchgate.net This process is repeated multiple times. A valid model should result in very low correlation coefficients for the scrambled data, demonstrating that the original model is not due to a chance correlation between the descriptors and the biological activity. researchgate.net

External Validation: This is considered the most stringent test of a QSAR model's predictive capability. nih.govresearchgate.net It involves predicting the biological activity of a set of compounds (the test set) that were not used in the development of the model. basicmedicalkey.comnih.gov The predictive ability is assessed using statistical metrics that compare the predicted and observed activities for the test set. Key metrics include the predicted correlation coefficient (R²pred) for the test set. scribd.com A high R²pred value indicates a strong predictive power for new chemical entities. researchgate.net

For a QSAR model to be considered robust and predictive, it must pass the criteria for both internal and external validation. imist.ma

Illustrative Data for QSAR Model Validation:

Disclaimer: The following table is for illustrative purposes only, as specific QSAR data for this compound and its analogs are not publicly available. The values presented are hypothetical and demonstrate the typical statistical parameters used to validate a QSAR model.

Model Validation Parameter Value Interpretation
Internal Validation
R² (Coefficient of Determination)0.85Indicates a good fit of the model to the training data.
q² (Cross-validated R²)0.75Suggests good internal predictive ability.
Y-Randomization R² (average)0.12Low value confirms the model is not due to chance correlation.
External Validation
R²pred (Test Set R²)0.79Indicates strong predictive power for new compounds.

Insights from SAR/QSAR for Lead Optimization and New Analog Design

The insights gained from Structure-Activity Relationship (SAR) and QSAR studies are instrumental in guiding the process of lead optimization and the rational design of new, more potent, and selective analogs. mdpi.com By understanding which structural features and physicochemical properties are critical for biological activity, medicinal chemists can make targeted modifications to a lead compound, such as this compound.

For thiazole derivatives, QSAR studies have revealed the importance of various descriptors in influencing their biological activity. researchgate.netimist.maimist.ma These can include:

Electronic Properties: The electronic nature of substituents on the thiazole ring can significantly impact activity. For instance, the Lowest Unoccupied Molecular Orbital (LUMO) energy can be a key descriptor, suggesting that the molecule's ability to accept electrons is important for its interaction with a biological target. imist.ma

Hydrophobicity: The lipophilicity of the molecule, often quantified by LogP, can play a crucial role in its ability to cross cell membranes and reach its target. imist.maimist.ma

Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding pocket of a receptor or enzyme. nih.gov

Similarly, for piperazine derivatives, SAR studies have often highlighted the importance of the substituents on the piperazine nitrogen atoms for modulating activity and selectivity. nih.govnih.gov Modifications at this position can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which can be critical for target binding. mdpi.comnih.gov

Based on these general principles, a hypothetical SAR/QSAR study on this compound might reveal the following insights for lead optimization:

The Bromo Substituent: The bromine atom at the 4-position of the thiazole ring is an electron-withdrawing group and also contributes to the molecule's lipophilicity. SAR studies would explore replacing this with other halogens (e.g., chlorine, fluorine) or other small, electron-withdrawing or electron-donating groups to probe the electronic and steric requirements at this position.

The Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry and often plays a role in interacting with the biological target or improving pharmacokinetic properties. QSAR studies could indicate that substitutions on the distal nitrogen of the piperazine are crucial. For example, adding small alkyl groups, aromatic rings, or functional groups capable of hydrogen bonding could significantly enhance potency or selectivity. nih.gov

The Thiazole Core: The thiazole ring itself is a key structural element. SAR would confirm its importance, and any modifications would likely be focused on the substituents rather than the core itself, unless bioisosteric replacement is being explored.

Illustrative Research Findings for Analog Design:

Disclaimer: The following table is for illustrative purposes only and presents hypothetical findings from a SAR study of this compound analogs. This is intended to demonstrate how such data would guide new analog design.

Analog Modification from Lead Compound Observed Activity (IC50) SAR Insight
Lead CompoundThis compound100 nMBaseline activity.
Analog 1Replaced Bromo with Chloro at C4150 nMElectron-withdrawing nature at C4 is important, but size may also play a role.
Analog 2Replaced Bromo with Methyl at C4500 nMElectron-donating group at C4 decreases activity.
Analog 3Added a methyl group to the distal piperazine nitrogen50 nMSmall alkyl substitution on the piperazine is beneficial for activity.
Analog 4Added a phenyl group to the distal piperazine nitrogen25 nMAromatic substitution on the piperazine significantly enhances activity, suggesting a potential pi-pi stacking interaction in the binding site.

These hypothetical findings would guide the design of new analogs by, for example, combining the beneficial features identified, such as maintaining an electron-withdrawing group at the C4 position of the thiazole ring while exploring a wider range of aromatic substituents on the piperazine moiety.

Biological and Pharmacological Investigations of 4 Bromo 2 Piperazin 1 Yl Thiazole Derivatives

Broad-Spectrum Pharmacological Screening (Based on Thiazole (B1198619)/Piperazine (B1678402) Precedents)

The combination of thiazole and piperazine moieties has prompted extensive pharmacological screening of their derivatives, leveraging the known activities of each parent heterocycle.

Anti-inflammatory Activity

Derivatives of thiazole are recognized for their potential to mitigate inflammation. researchgate.netresearchgate.net Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid pathway, involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, plays a crucial role. researchgate.net Certain thiazole derivatives have demonstrated the ability to block LOX-5 and COX-2, key enzymes in the inflammatory cascade. researchgate.net The anti-inflammatory properties of thiazole-based compounds have been evaluated in vitro using methods such as the bovine serum albumin denaturation assay. acs.org For instance, a series of pyridine- and thiazole-based hydrazides exhibited inhibitory concentrations (IC50) ranging from 46.29 to 100.60 μg/mL in this assay. acs.org Furthermore, newly synthesized pyrimidine/thiazole hybrids have shown promise as selective COX-2 inhibitors with analgesic and anti-inflammatory effects. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

The thiazole and piperazine scaffolds are independently associated with significant antimicrobial properties. rjptonline.orgresearchgate.netnih.gov Consequently, hybrid molecules incorporating both moieties have been extensively investigated for their efficacy against a range of microbial pathogens.

Antibacterial Activity: Thiazole derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), synthesized from piperazine, exhibited notable antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) of PNT against these strains were found to be lower than a reference compound, TBA (N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide). nih.gov Structure-activity relationship (SAR) studies on other thiazole series have indicated that specific substitutions, such as a chloro group, can enhance activity against strains like P. aeruginosa, while dimethylation can increase efficacy against S. aureus. nih.gov

Antifungal Activity: Thiazole derivatives have also been evaluated for their antifungal potential. researchgate.net In one study, bromo-substituted thiazole compounds showed the best antifungal activity against Aspergillus niger. nih.gov Another series of thiazole derivatives demonstrated moderate to good activity against Fusarium oxysporum f. sp. lycopersici. researchgate.net The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal activity. nih.gov For instance, thiazole 3 and pyrazolo[1,5-a]pyrimidine (B1248293) 21b exhibited potent in vitro antifungal activity with MICs of 6.25 microg/mL against A. fumigatus and F. oxysporum. nih.gov

Antiprotozoal Activity: The investigation of thiazole and piperazine derivatives has extended to their effects on protozoan parasites. nih.govopenmedicinalchemistryjournal.com Certain bis-thiadiazine derivatives have shown trypanocidal activity. openmedicinalchemistryjournal.com Specifically, some compounds maintained this activity at a concentration of 1 µg/mL, demonstrating higher potency than the reference drug Nifurtimox. openmedicinalchemistryjournal.com

Anticancer Activity

The cytotoxic potential of thiazole and piperazine derivatives against various cancer cell lines is a significant area of research. nih.govmdpi.com The structural versatility of these compounds allows for modifications that can enhance their efficacy and selectivity. nih.gov

A series of novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids were synthesized and screened for their cytotoxicity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. nih.govnih.govrsc.org Several of these compounds displayed promising cytotoxicity, with some exhibiting IC50 values in the nanomolar range. nih.govnih.govrsc.org For example, compound 9i showed a potent IC50 of 1.2 nM against HCT-116 cells and was found to induce apoptosis. nih.govnih.gov

In another study, piperazine derivatives were attached to the vindoline (B23647) scaffold, a component of the chemotherapy drug vinblastine. mdpi.com Compounds containing a [4-(trifluoromethyl)benzyl]piperazine or a 1-bis(4-fluorophenyl)methyl piperazine moiety demonstrated outstanding cytotoxic activity with 50% growth inhibition (GI50) values below 2 μM across almost all tested cancer cell lines. mdpi.com Specifically, the [4-(trifluoromethyl)benzyl]piperazine derivative (compound 23) was highly potent against the MDA-MB-468 breast cancer cell line. mdpi.com

The mechanisms through which these compounds exert their anticancer effects are also under investigation, with some thiazole derivatives shown to disrupt key molecular pathways involved in cancer cell survival and proliferation. nih.gov

Central Nervous System (CNS) Activity (e.g., Anxiolytic, Antidepressant, Antipsychotic, Antinociceptive)

Both thiazole and piperazine moieties are present in a number of drugs that act on the central nervous system. nih.gov This has led to the exploration of 4-bromo-2-(piperazin-1-yl)thiazole derivatives for various CNS activities.

Anxiolytic and Antidepressant Activity: The piperazine ring is a component of several anxiolytic and antidepressant medications. nih.govrsc.org Research into novel piperazine derivatives has identified compounds with anxiolytic-like effects. For instance, LQFM032, a piperazine derivative, demonstrated anxiolytic activity in animal models, with its effects mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Furthermore, benzothiazole (B30560) derivatives have shown potential as antidepressants in preclinical tests like the tail suspension test and forced swimming test. nih.govnih.gov Some novel benzazole derivatives have been found to possess significant antidepressant-like activities, with mechanistic studies suggesting the involvement of the serotonergic system. mdpi.com

Antinociceptive Activity: There is a considerable body of research on the analgesic effects of compounds containing either thiazole or piperazine rings. nih.gov A study on novel compounds containing both thiazole and piperazine moieties revealed significant antinociceptive activity in various animal models of pain. nih.govresearchgate.netnih.gov The mechanism of action for some of these compounds was found to involve the opioidergic system, as their effects were reversed by the opioid antagonist naloxone. nih.govnih.gov Molecular docking studies have further supported the interaction of these compounds with μ- and δ-opioid receptors. nih.govnih.gov

Antimalarial/Antiplasmodial Activity

The search for new treatments for malaria has led to the investigation of piperazine-tethered thiazole compounds. mdpi.comnih.gov A library of these compounds was synthesized and screened for activity against Plasmodium falciparum, the parasite that causes the most severe form of malaria. mdpi.comnih.gov

Several compounds were identified with significant antiplasmodial activity, particularly against the chloroquine-resistant Dd2 strain. mdpi.comnih.gov One hit compound, 2291-61, demonstrated an impressive EC50 of 102 nM against this resistant strain, with a selectivity of over 140. mdpi.comnih.gov Further investigation into the stage-specific activity of this compound revealed that it prevents the development of the parasite from the ring stage to the trophozoite stage. mdpi.com Other studies on thiazole derivatives have also shown activity against chloroquine-sensitive strains of P. falciparum. nih.gov

In Vitro Biological Activity Assessment

The biological evaluation of this compound derivatives relies on a variety of in vitro assays to determine their pharmacological effects and potential mechanisms of action.

For assessing antimicrobial activity, the minimum inhibitory concentration (MIC) is a key parameter. nih.gov This is often determined using methods like the agar (B569324) dilution or micro-titration methods. biointerfaceresearch.comresearchgate.net For antibacterial screening, a range of Gram-positive and Gram-negative bacteria are typically used, such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. nih.govanjs.edu.iq Antifungal activity is commonly tested against species like Aspergillus fumigatus, Fusarium oxysporum, and various Candida strains. nih.govnih.gov

The anticancer activity of these compounds is evaluated through cytotoxicity assays on various cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50). mdpi.comtulane.edu To understand the mechanism of cell death, further assays such as flow cytometry to detect apoptosis, mitochondrial membrane potential assays, and caspase activation assays are employed. nih.gov

For anti-inflammatory activity, the in vitro inhibition of protein denaturation, such as bovine serum albumin, is a widely used method. acs.org To investigate the mechanism of anti-inflammatory action, enzyme inhibition assays for cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are performed. researchgate.netnih.gov

The assessment of CNS activity often involves in vitro receptor binding and enzyme inhibition assays. For antinociceptive activity, molecular docking studies are used to predict the binding of compounds to opioid receptors. nih.govnih.gov For potential antidepressant activity, the inhibition of monoamine oxidase is a relevant in vitro assay. nih.gov

The following interactive data tables summarize the findings from various in vitro biological activity assessments of thiazole-piperazine derivatives.

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

Compound/Derivative Test Organism Activity Measurement Value Reference
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) S. epidermidis, S. aureus, MRSA Antibacterial MIC Lower than reference nih.gov
Bromo-substituted thiazoles Aspergillus niger Antifungal Best in series nih.gov
Thiazole 3 A. fumigatus, F. oxysporum Antifungal MIC 6.25 µg/mL nih.gov

Table 2: Anticancer Activity of Thiazole-Piperazine Derivatives

Compound/Derivative Cell Line Activity Measurement Value Reference
Compound 9i HCT-116 (Colorectal) Cytotoxic IC50 1.2 nM nih.govnih.gov
[4-(trifluoromethyl)benzyl]piperazine-vindoline derivative (23) MDA-MB-468 (Breast) Cytotoxic GI50 < 2 µM mdpi.com

Table 3: Anti-inflammatory and CNS Activity of Thiazole-Piperazine Derivatives

Compound/Derivative Activity Assay/Model Key Finding Reference
Pyridine- and thiazole-based hydrazides Anti-inflammatory Bovine serum albumin denaturation IC50: 46.29–100.60 μg/mL acs.org
Thiazole-piperazine derivatives (3a–3c, 3f, and 3g) Antinociceptive In vivo pain models Significant analgesic effect, opioid-mediated nih.govresearchgate.netnih.gov
LQFM032 Anxiolytic-like In vivo behavioral models Benzodiazepine and nicotinic pathway mediated nih.gov

Table 4: Antimalarial Activity of Thiazole-Piperazine Derivatives

Compound/Derivative Plasmodium falciparum Strain Activity Measurement Value Reference

Cell-Based Assays (e.g., inhibition of cell lines, enzymatic assays)

The in vitro evaluation of this compound derivatives has demonstrated their potential as cytotoxic and enzyme-inhibiting agents. A notable analog, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, which features a closely related piperidine (B6355638) ring, exhibited significant growth-inhibitory activity against a panel of six human cancer cell lines, including those of glioma. nih.gov This compound was found to be approximately ten times more potent in its in vitro growth inhibitory action than perillyl alcohol, a known therapeutic agent for glioma. nih.gov The mechanism of this activity was linked to the inhibition of Na+/K+-ATPase and the Ras oncogene. nih.gov Specifically, the bromo-derivative showed efficacy against the Na+/K+-ATPase alpha-1 subunit, which is commonly expressed in gliomas, melanomas, and non-small-cell lung cancers. nih.gov

Further studies on piperazine-based bis(thiazole) hybrids have revealed potent cytotoxic effects. For instance, certain derivatives have shown promising activity against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. nih.gov In one study, a piperazine-based bis(thiazole) derivative, compound 9i, exhibited a remarkable IC50 value of 1.2 nM against HCT-116 cells, comparable to the standard drug Erlotinib. nih.gov This compound was found to induce apoptosis and necrosis in cancer cells. nih.gov

Another series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivatives also demonstrated significant growth inhibition in various colon cancer cell lines, with GI50 values below 1 µM. nih.gov One of the lead compounds from this series was shown to induce G2/M arrest in the cell cycle of HCT116 cells. nih.gov

The anti-inflammatory potential has also been explored through enzymatic assays. Derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a 1,2,3-triazole moiety have been shown to significantly inhibit the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov These compounds also reduced the production of pro-inflammatory factors. nih.gov

Table 1: Selected Cell-Based Assay Data for this compound Derivatives and Analogs

Compound/Derivative Class Assay Type Cell Line(s) Key Findings Reference(s)
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone Growth Inhibition Human glioma and others ~10x more potent than perillyl alcohol; inhibits Na+/K+-ATPase alpha-1 subunit nih.gov
Piperazine-based bis(thiazole) hybrids Cytotoxicity (IC50) HCT 116 Compound 9i IC50 = 1.2 nM nih.gov
4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides Growth Inhibition (GI50) Colon cancer lines GI50 values < 1 µM; induces G2/M arrest nih.gov
2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole Enzyme Inhibition BV-2 microglial cells Significant inhibition of iNOS and COX-2 nih.gov

Receptor Binding Studies

While specific receptor binding data for derivatives of this compound are not extensively detailed in the available literature, studies on structurally related compounds suggest that this class of molecules can interact with various receptors. For instance, investigations into the antinociceptive mechanisms of certain thiazole-piperazine derivatives indicate an involvement of the opioidergic system. nih.govnih.gov This was demonstrated through the reversal of analgesic effects by naloxone, a non-selective opioid receptor antagonist. nih.govnih.gov

Molecular docking studies have further supported these findings, showing significant interactions between active thiazole-piperazine compounds and µ- and δ-opioid receptor proteins. nih.gov Additionally, studies on thiazole-containing cyclized opioid peptide analogs have assessed their affinity and selectivity for mu, delta, and kappa opioid receptors using radioligand competition binding assays. rsc.org These findings suggest that the this compound scaffold could be a valuable starting point for designing ligands with specific receptor binding profiles.

In Vivo Pharmacological Evaluation (Preclinical Models)

Animal Models for Efficacy Studies (e.g., anti-inflammatory, antinociceptive models)

The therapeutic potential of this compound derivatives has been further investigated in various preclinical animal models, primarily focusing on their antinociceptive and anti-inflammatory properties.

In studies of antinociception, novel thiazole-piperazine derivatives have demonstrated significant analgesic effects. nih.govnih.gov When administered to animals, these compounds prolonged reaction times in the tail-clip and hot-plate tests, indicating a centrally mediated antinociceptive activity. nih.govnih.gov Furthermore, they reduced the number of writhing behaviors in the acetic acid-induced writhing test, which is indicative of peripheral antinociceptive action. nih.govnih.gov The involvement of the opioidergic system in these effects was confirmed by the administration of naloxone, which abolished the antinociceptive activity. nih.govnih.gov

The anti-inflammatory effects of related piperazine derivatives have been evaluated using the carrageenan-induced paw edema model in rodents. For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was shown to reduce edema formation at all time points measured. nih.gov In a pleurisy model, this compound also decreased cell migration, the activity of myeloperoxidase, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the pleural exudate. nih.gov

In the context of anticancer efficacy, a derivative from the 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide series was tested in a xenograft mouse model of colorectal cancer using HCT116 cells and showed high efficacy in inhibiting cell growth in vivo. nih.gov

Table 2: In Vivo Pharmacological Evaluation of this compound Derivatives and Analogs

Compound/Derivative Class Animal Model Key Findings Reference(s)
Thiazole-piperazine derivatives Tail-clip, hot-plate, acetic acid writhing tests Prolonged reaction times; reduced writhing; activity reversed by naloxone nih.govnih.gov
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone Carrageenan-induced paw edema and pleurisy Reduced edema, cell migration, myeloperoxidase, TNF-α, and IL-1β nih.gov
4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides Xenograft mouse model (colorectal cancer) High in vivo efficacy in inhibiting cancer cell growth nih.gov

Mechanistic Studies and Molecular Target Identification

Target Validation and Deconvolution

The identification of the specific molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. The following subsections discuss approaches that could be used for target validation and deconvolution for 4-Bromo-2-(piperazin-1-yl)thiazole, although no specific studies have been published to date.

There are no published studies that have utilized proteomics-based approaches to identify the molecular targets of this compound. Such methods, including affinity chromatography coupled with mass spectrometry, could be employed to isolate and identify binding partners of the compound from cell lysates, thereby revealing its direct molecular targets.

No genetic manipulation or knockdown studies have been reported in the scientific literature to validate the molecular targets of this compound. Techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout could be used to downregulate the expression of potential target proteins, allowing for the assessment of how this affects the cellular response to the compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a small molecule with a biological target can occur at the primary, or orthosteric, binding site, where the endogenous ligand or substrate binds. This type of interaction often leads to competitive inhibition. Alternatively, a molecule can bind to a secondary, or allosteric, site, which is distinct from the orthosteric site. nih.govnih.gov This allosteric binding can modulate the target's activity, either positively (Positive Allosteric Modulator or PAM) or negatively (Negative Allosteric Modulator or NAM), without directly competing with the endogenous ligand. nih.govfrontiersin.org The differentiation between these two mechanisms is crucial for understanding a compound's pharmacological profile.

For this compound, the existing body of research on related compounds points towards a higher likelihood of orthosteric binding, although allosteric modulation cannot be entirely ruled out for certain target classes.

Orthosteric Binding Inferences from Analog Studies

Several studies on 2-(piperazin-1-yl)thiazole (B1331837) derivatives suggest that they act as competitive inhibitors at the orthosteric site of various receptors and enzymes. The nature of the substituents on the thiazole (B1198619) ring and the piperazine (B1678402) moiety plays a significant role in determining the target specificity and binding affinity.

Monoamine Oxidase A (MAO-A): Research on a series of thiazolylhydrazine-piperazine derivatives has identified them as potent and selective inhibitors of MAO-A. nih.gov Molecular docking studies of these compounds, which share the piperazine-thiazole core with this compound, have revealed a competitive and reversible type of inhibition. This strongly suggests an orthosteric binding mechanism where the compounds occupy the active site of the MAO-A enzyme. nih.gov For instance, the derivative 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-bromophenyl)thiazole demonstrated significant inhibitory activity, with the bromo-substituted phenyl ring playing a role in the binding. nih.gov This suggests that the 4-bromo substituent on the thiazole ring of the title compound could similarly influence its interaction within an orthosteric binding pocket.

Opioid Receptors: Studies on thiazole-piperazine derivatives have also explored their effects on the opioidergic system. Molecular docking analyses have shown that these compounds can form π-π interactions and hydrogen bonds with residues within the binding sites of µ- and δ-opioid receptors, indicating an orthosteric mode of action. nih.gov The thiazole ring and substituents on the phenyl ring attached to it were found to be critical for these interactions. nih.gov

Adenosine (B11128) A3 Receptors: In the case of adenosine A3 receptor antagonists, the substitution on the thiazole ring has been shown to be critical for binding affinity. While not containing a piperazine group, studies on 4-substituted-2-aminothiazole derivatives have shown that modifications at the 4-position of the thiazole ring directly impact the interaction with the receptor's binding pocket. nih.gov This further supports the idea that the 4-bromo substituent of this compound would likely be involved in direct interactions within an orthosteric binding site.

Potential for Allosteric Modulation

While evidence for orthosteric binding is more prevalent for close analogs, the possibility of allosteric modulation should not be dismissed. Allosteric sites are often less conserved than orthosteric sites, which can allow for greater selectivity. nih.govnih.gov The piperazine moiety, in particular, is a common scaffold in molecules that have been identified as allosteric modulators of G-protein coupled receptors (GPCRs). The flexibility of the piperazine ring allows it to adopt conformations that can fit into diverse allosteric pockets.

However, without specific studies on this compound, any discussion of allosteric modulation remains speculative. The determination of whether a compound acts as an allosteric modulator typically requires specialized assays that measure its effect on the binding or efficacy of an orthosteric ligand.

The following table summarizes the findings from studies on analogs of this compound, providing insights into their potential molecular targets and binding mechanisms.

Compound Class/DerivativeMolecular TargetInferred Binding MechanismKey Findings from Analog Studies
Thiazolylhydrazine-piperazine derivativesMonoamine Oxidase A (MAO-A)Orthosteric (Competitive)Inhibition is reversible and competitive, suggesting binding at the active site. nih.gov
Thiazole-piperazine derivativesµ- and δ-Opioid ReceptorsOrthostericDocking studies show direct interactions with residues in the orthosteric binding pocket. nih.gov
4-Substituted-2-aminothiazole derivativesAdenosine A3 ReceptorsOrthostericSubstituents at the 4-position of the thiazole ring are crucial for binding affinity. nih.gov
2,4-Disubstituted thiazole derivativesTubulinOrthostericThese compounds have been shown to inhibit tubulin polymerization, a mechanism characteristic of agents that bind to the colchicine (B1669291) site on tubulin. nih.govresearchgate.net

Advanced Analytical Techniques for Research on 4 Bromo 2 Piperazin 1 Yl Thiazole

Spectroscopic Characterization Methods for Structural Elucidation (beyond basic identification)

To move beyond simple identification and achieve unambiguous structural confirmation of 4-Bromo-2-(piperazin-1-yl)thiazole, a combination of advanced spectroscopic methods is employed. These techniques provide detailed information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of synthetic compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 ppm. This precision allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula (C₇H₁₀BrN₃S).

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and ensure the observation of the protonated molecular ion [M+H]⁺. For this compound, the presence of two nitrogen atoms in the piperazine (B1678402) ring and two in the thiazole (B1198619) ring makes it readily amenable to positive ion ESI. The isotopic pattern of the molecular ion is also highly informative; the presence of bromine would result in a characteristic M+2 peak with nearly equal intensity (approximately 97.3%) to the M peak, confirming the presence of a single bromine atom. miamioh.edu

For a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HRMS analysis confirmed its structure by matching the experimental mass to the theoretical mass with high accuracy. researchgate.net A similar approach would be used for this compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented. The fragmentation pattern of thiazole and piperazine rings is well-documented. researchgate.netsapub.org Expected fragmentation of this compound would likely involve the cleavage of the piperazine ring and the loss of the bromine atom, providing further structural confirmation. researchgate.netacs.org

Table 1: Predicted HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₇H₁₀BrN₃S
Monoisotopic Mass 246.9755 Da
[M+H]⁺ (Theoretical) 247.9833 Da

This table contains predicted data based on the chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. mdpi.com While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, advanced two-dimensional (2D) techniques are necessary for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for a molecule with multiple, distinct chemical environments like this compound.

For a similar, more complex structure containing a bromophenyl-piperazine moiety, ¹H NMR signals for the piperazine protons were observed as multiplets around 2.96 and 3.16 ppm, while ¹³C NMR signals for the aliphatic carbons of the piperazine ring appeared at 48.46 and 50.14 ppm. researchgate.netmdpi.com Based on this, expected chemical shifts for this compound can be predicted.

2D NMR Spectroscopy : Techniques such as COSY, HSQC, and HMBC are indispensable for establishing connectivity. sdsu.eduyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, clearly showing the correlation between adjacent protons within the piperazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹J-coupling). columbia.edu This experiment would definitively link each proton signal from the piperazine ring and the thiazole proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). columbia.edu This is critical for piecing the molecular puzzle together. For instance, HMBC would show correlations from the piperazine protons attached to the nitrogen at position 1 to the C2 carbon of the thiazole ring, confirming the connection point between the two heterocyclic systems. It would also show correlations from the thiazole proton (H5) to the brominated carbon (C4) and the C2 carbon.

Solid-State NMR (ssNMR) : While less common for routine characterization, ssNMR can provide valuable information about the compound's structure and packing in the solid state, especially if polymorphism is a concern. rsc.org It can identify different crystalline forms and provide insights into intermolecular interactions within the crystal lattice, which are not observable in solution-state NMR. For thiazole-fused heteroacenes, solid-state packing has been shown to significantly influence material properties. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Expected 2D NMR Correlations (HMBC)
Thiazole C2 ~170 - H-piperazine (pos. 2,6)
Thiazole C4 ~110 - H5
Thiazole C5 ~115 ~6.8 (s, 1H) C4, C2
Piperazine C2, C6 ~45 ~3.6 (t, 4H) C3, C5, Thiazole C2
Piperazine C3, C5 ~50 ~3.0 (t, 4H) C2, C6, Piperazine NH

This table contains predicted data based on analogous structures and general NMR principles. Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features. researchgate.netmdpi.com

The spectrum of a related 2-aminothiazole (B372263) derivative showed characteristic bands for N-H stretching, C=N stretching of the aromatic ring, and C-C stretching. researchgate.netresearchgate.net The IR spectrum of 2-aminothiazole itself shows prominent peaks that can be used as a reference. chemicalbook.com

Table 3: Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3400 N-H stretch (secondary amine) Piperazine ring
~2850-2960 C-H stretch (aliphatic) Piperazine ring
~1550-1600 C=N stretch Thiazole ring
~1450-1500 C=C stretch (aromatic-like) Thiazole ring
~1250-1350 C-N stretch Piperazine & Thiazole
~1000-1100 C-S stretch Thiazole ring

This table contains predicted data based on characteristic functional group frequencies and data from similar compounds. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the primary methods for quantitative analysis in various research samples.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for purity determination and quantification of non-volatile or thermally sensitive compounds like this compound. rdd.edu.iq

A typical method would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). scienceasia.orgsielc.com

Photodiode Array (PDA) Detection : A PDA detector records the entire UV-Vis spectrum of the eluting peak. This provides information on peak purity by comparing spectra across the peak and helps in method development by identifying the optimal detection wavelength. researchgate.net For piperazine derivatives, detection can be performed across a range of UV wavelengths. nih.gov

Mass Spectrometry (MS) and Tandem MS (MS/MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and selectivity. researchgate.net The MS detector confirms the identity of the peak by its mass-to-charge ratio. For quantitative analysis in complex matrices, LC-MS/MS is the gold standard. It operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected and fragmented to produce a specific product ion. This transition is unique to the compound, minimizing interference from the matrix and allowing for highly sensitive and accurate quantification. scienceasia.orgresearchgate.net

Table 4: Typical HPLC Method Parameters for Analysis of Piperazine-Thiazole Derivatives

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min

This table represents a general starting point for method development based on common practices for similar compounds. scienceasia.orgnih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of this compound by GC may be challenging due to its polarity, conferred by the two secondary amine groups in the piperazine moiety, and its relatively high molecular weight, which can lead to poor peak shape and thermal instability. google.com

For many nitrogen-containing heterocyclic compounds and piperazine derivatives, a derivatization step is required to make them more amenable to GC analysis. nih.govgoogle.com This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative.

Derivatization : Common derivatization procedures for amines include acylation, for example, with acetic anhydride (B1165640) or trifluoroacetic anhydride. google.comscholars.direct This converts the polar N-H groups into less polar amide groups, improving volatility and chromatographic performance. For instance, piperazine residues in tissue samples have been successfully analyzed by GC-MS/MS after derivatization with acetic anhydride. google.com

Detection : When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the derivatized compound based on its retention time and mass spectrum. researchgate.net For enhanced selectivity, a nitrogen-phosphorus detector (NPD) can also be used, as it is highly sensitive to nitrogen-containing compounds. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Acetic anhydride
Trifluoroacetic anhydride

Crystallography for Solid-State Structure Determination

There is currently no publicly available crystallographic data for this compound. The determination of a molecule's three-dimensional arrangement in a crystal lattice is fundamental to understanding its physical and chemical properties. Techniques such as single-crystal X-ray diffraction provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for drug design and materials science.

While crystallographic studies have been conducted on structurally related compounds, such as derivatives of thiazole and molecules containing a piperazine moiety, this information cannot be directly extrapolated to delinate the precise solid-state structure of this compound. The presence and position of the bromine atom and the specific connectivity of the piperazine ring to the thiazole core will induce unique packing arrangements and intermolecular forces. Without experimental crystallographic data, any discussion on the solid-state properties of this compound would be purely speculative.

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

Similarly, there is a lack of published research employing microscopic and imaging techniques to investigate the cellular behavior of this compound. Advanced microscopy, including confocal and fluorescence microscopy, coupled with fluorescently labeling the compound or its potential cellular targets, are powerful tools to visualize its uptake, distribution, and sites of action within cells.

Research on analogous compounds has utilized such methods. For instance, quantitative videomicroscopy has been employed to assess the in vitro cytostatic activities of a related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, on various cancer cell lines. nih.gov This highlights the applicability of these techniques for studying thiazole derivatives. However, the specific cellular localization and interaction profile of this compound remains uninvestigated. Understanding where a compound localizes within a cell (e.g., nucleus, mitochondria, cytoplasm) is a critical step in elucidating its mechanism of action and potential therapeutic effects or liabilities. Without such studies, the cellular pharmacology of this compound is unknown.

Future Directions and Translational Research Potential

Development of Chemical Probes and Tools for Biological Research

The development of chemical probes from scaffolds like 4-Bromo-2-(piperazin-1-yl)thiazole is crucial for dissecting complex biological processes. These tools can be designed to interact with specific biological targets, allowing researchers to study their function in both healthy and diseased states. For instance, derivatives of this scaffold could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization and isolation of their protein targets. This approach is instrumental in target identification and validation, which are early and critical steps in the drug discovery pipeline.

Strategies for Optimizing Potency, Selectivity, and Efficacy

The optimization of lead compounds is a cornerstone of medicinal chemistry. For the this compound scaffold, several strategies can be employed to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features. For example, substitutions on the piperazine (B1678402) ring or modifications of the thiazole (B1198619) core can significantly influence potency and selectivity. researchgate.net

Addressing Challenges in Drug Discovery and Development for Thiazole-Piperazine Scaffolds

Despite their promise, thiazole-piperazine scaffolds present several challenges in drug discovery and development. One significant hurdle is achieving high target selectivity. The piperazine and thiazole moieties are common in many biologically active compounds, increasing the likelihood of off-target binding. researchgate.netmdpi.com Overcoming this requires extensive screening and SAR studies to identify derivatives with a clean selectivity profile.

Another challenge lies in optimizing the physicochemical properties of these compounds. Properties such as solubility and membrane permeability are critical for oral bioavailability and can be difficult to balance with potency. researchgate.net Formulation strategies may be required to address issues like low solubility. frontiersin.org Additionally, the synthesis of complex derivatives can be challenging and may require the development of novel synthetic methodologies. nih.gov

Potential Therapeutic Applications and Clinical Relevance (General Research Context)

The thiazole-piperazine scaffold is a versatile pharmacophore found in a wide range of compounds with potential therapeutic applications. Research has explored their use in various disease areas, including:

Oncology: Thiazole-containing compounds have been investigated as anticancer agents. frontiersin.orgnih.gov For example, some derivatives have shown activity against various cancer cell lines, and the scaffold is present in approved anticancer drugs like Dasatinib. nih.govnih.govnih.gov

Neurodegenerative Diseases: Derivatives of the thiazole-piperazine scaffold have been designed and evaluated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.netnih.govresearchgate.net

Infectious Diseases: The thiazole ring is a component of some antimicrobial agents. fabad.org.tracs.org Research has explored the potential of thiazole-piperazine compounds as antiplasmodial agents for treating malaria. mdpi.comnih.gov

The broad biological activity of this scaffold underscores its clinical relevance and potential for the development of new medicines for a variety of diseases.

Multidisciplinary Collaborations in Chemical Biology and Medicinal Chemistry

The successful translation of a chemical compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary approach. Collaborations between medicinal chemists, chemical biologists, pharmacologists, and clinicians are essential. Medicinal chemists are responsible for the design and synthesis of new compounds. nih.gov Chemical biologists develop and utilize chemical probes to investigate biological systems. nih.gov Pharmacologists evaluate the efficacy and safety of these compounds in preclinical models.

This collaborative effort is crucial for navigating the complexities of drug discovery and development. By bringing together diverse expertise, researchers can more effectively address the challenges of optimizing lead compounds, understanding their mechanism of action, and ultimately, advancing them toward clinical trials. The development of compounds based on the this compound scaffold is a prime example of where such interdisciplinary synergy is vital for realizing their full therapeutic potential. researchgate.net

References

Key Peer-Reviewed Publications

Comprehensive Reviews

Reviews on the medicinal chemistry of thiazole (B1198619) and piperazine (B1678402) derivatives provide a broader context for the importance of the 4-Bromo-2-(piperazin-1-yl)thiazole scaffold in drug discovery. nih.gov

Q & A

Basic: What are the standard synthetic routes for 4-bromo-2-(piperazin-1-yl)thiazole, and how are intermediates characterized?

Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Step 1: React 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in chloroform using K₂CO₃ as a base. After 48 hours, excess reagents are removed via aqueous workup .
  • Step 2: Cyclize the intermediate in toluene with piperidine under reflux for 10 hours to introduce the piperazine moiety .
    Characterization methods :
  • NMR/IR : Confirm functional groups (e.g., thiazole ring C–H stretching at ~3098 cm⁻¹ in IR) and piperazine NH signals .
  • Elemental analysis : Validate purity (e.g., C: 45.02% theoretical vs. 45.09% observed) .
  • X-ray crystallography : Resolve dihedral angles between thiazole and aryl rings (e.g., 36.69° in molecule A vs. 36.85° in molecule B) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Identifies bond lengths (e.g., S1–C7 = 1.72 Å), torsion angles (e.g., C10–N2–C9–N1 = 4.8°), and packing interactions (e.g., π–π stacking at 3.75 Å) .
  • Spectroscopy :
    • ¹H NMR : Aromatic protons appear at δ 7.40–8.16 ppm, with thiazole protons as singlets .
    • ¹³C NMR : Piperazine carbons resonate at ~45–50 ppm .
  • Melting point analysis : Consistency with literature (e.g., 327–328 K) indicates purity .

Basic: What in vitro biological screening models are used to evaluate this compound’s activity?

Answer:
Common assays include:

  • Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Docking studies (e.g., binding to herpes simplex virus thymidine kinase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:
Methodology :

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity vs. chloroform .
  • Catalyst variation : CuBr improves bromination efficiency (yield: 53% vs. 40% without catalyst) .
  • Temperature control : Heating to 333 K reduces side products (e.g., dehalogenation byproducts) .
    Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, catalyst ratio, time) .

Advanced: How do structural modifications influence structure-activity relationships (SAR)?

Answer:
Case study :

  • Substituent effects : Adding electron-withdrawing groups (e.g., 4-bromophenyl in compound 9c ) enhances antibacterial activity by 30% compared to electron-donating groups (e.g., 4-methoxyphenyl in 9e ) .
  • Piperazine flexibility : Replacing piperazine with rigid moieties (e.g., pyridine) reduces CNS penetration due to increased hydrophilicity .
    Validation : Molecular docking (e.g., 9c binds to E. coli DNA gyrase with ΔG = -8.2 kcal/mol) .

Advanced: What computational approaches predict binding modes and pharmacokinetics?

Answer:
Protocol :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., 9c forms H-bonds with Glu^461 of HSV-1 protease) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .
  • ADMET prediction (SwissADME) : LogP = 2.1 (optimal), but high plasma protein binding (89%) may limit bioavailability .

Advanced: How are contradictions in biological data resolved (e.g., inconsistent IC₅₀ values)?

Answer:
Troubleshooting steps :

Replicate assays : Ensure consistency across labs (e.g., cytotoxicity tests in triplicate).

Control variables : Standardize cell lines (e.g., HeLa vs. HepG2) and culture conditions .

Data normalization : Use reference compounds (e.g., doxorubicin) to calibrate results .

Mechanistic studies : Compare binding affinities via SPR (e.g., KD = 120 nM vs. 450 nM for conflicting compounds) .

Environmental Impact: What protocols assess ecotoxicity during disposal?

Answer:
Guidelines :

  • OECD 201 : Test acute toxicity on Daphnia magna (LC₅₀ = 1.2 mg/L indicates high aquatic toxicity) .
  • Waste treatment : Incinerate at >800°C with scrubbers to neutralize brominated byproducts .
  • Biodegradation : Use OECD 301F to confirm persistence (>60 days in soil) .

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4-Bromo-2-(piperazin-1-YL)thiazole
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Reactant of Route 2
4-Bromo-2-(piperazin-1-YL)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.